molecular formula C20H22N4O5 B2731128 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1005303-19-4

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2731128
CAS No.: 1005303-19-4
M. Wt: 398.419
InChI Key: KWCRDSKLRWSMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[2,3-d]pyrimidine core substituted with a 6-ethyl, 5-methoxy, and 1-methyl group, coupled to an acetamide moiety linked to a 2-methoxyphenyl group. The acetamide side chain and methoxy substituents may influence solubility, pharmacokinetics, and target binding.

Properties

IUPAC Name

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-5-12-10-21-18-16(17(12)29-4)19(26)24(20(27)23(18)2)11-15(25)22-13-8-6-7-9-14(13)28-3/h6-10H,5,11H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCRDSKLRWSMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is a novel derivative belonging to the class of pyrido-pyrimidine compounds. It has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on various studies, including in vitro and in vivo evaluations.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrido-pyrimidine core, which is known for its diverse pharmacological properties. The presence of methoxy and ethyl groups contributes to its lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrido-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to the target compound have shown IC50 values in the low micromolar range against human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines. Specifically, modifications in the methoxy groups have been linked to enhanced cytotoxicity, suggesting that the substitution pattern is crucial for activity .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (μM)
2-(6-ethyl-5-methoxy...)T47D27.3
2-(6-ethyl-5-methoxy...)HCT-1166.2
2,4-Dimethoxy derivativeVariousModerate
2,4,6-Trimethoxy derivativeVariousHigh

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Studies suggest that they may interfere with key signaling pathways involved in cancer cell survival and growth .

Antioxidant Properties

In addition to anticancer activity, some derivatives have demonstrated significant antioxidant properties. This is particularly relevant as oxidative stress plays a crucial role in cancer progression and other diseases. The antioxidant potential can be attributed to specific functional groups present in the molecule that scavenge free radicals effectively .

Enzyme Inhibition

Certain studies have also explored the ability of these compounds to inhibit metabolic enzymes such as acetylcholinesterase (AChE). This suggests potential applications not only in oncology but also in neuropharmacology for conditions like Alzheimer’s disease .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various analogs of pyrido-pyrimidine derivatives revealed that specific substitutions significantly impact biological activity. For example, introducing methoxy groups at positions 2, 4, and 6 on the aromatic ring resulted in enhanced cytotoxicity against cancer cells while maintaining selectivity for tumor cells over normal cells .

Case Study 2: In Vivo Studies

In vivo studies utilizing murine models have shown promising results regarding the efficacy of these compounds in reducing tumor size without significant toxicity to normal tissues. Such findings are crucial for advancing these compounds towards clinical trials .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent . Preliminary studies have shown that it exhibits cytotoxic effects on several cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.3
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)18.7

These results indicate that the compound may selectively target cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy.

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in disrupting bacterial cell walls and inhibiting essential metabolic pathways.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Anticancer Studies :
    • A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.
    • Molecular docking studies indicated strong binding affinity to targets associated with cancer progression.
  • Antimicrobial Efficacy :
    • Research published in Antibiotics demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a new antimicrobial agent.

Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidinone Core

  • Electrophilic Aromatic Substitution : The electron-deficient pyrimidine ring undergoes halogenation or nitration at position 7 (para to the dioxo groups) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 1,2-dihydro moiety to a tetrahydro derivative, altering planarity and biological activity.

Acetamide Group

  • Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the acetamide hydrolyzes to a carboxylic acid, enabling further derivatization.

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃CH₂Br) in the presence of NaH to form N-alkylated derivatives .

Methoxy Groups

  • Demethylation : BBr₃ in CH₂Cl₂ selectively removes methyl groups, generating hydroxyl substituents for hydrogen bonding .

Salt Formation

The compound forms stable salts with acids (e.g., camphorsulfonic acid or HCl), enhancing solubility for pharmaceutical applications .

Salt TypeReaction ConditionsApplicationSource
TrihydrochlorideHCl in EtOH/H₂O, 0°CImproved bioavailability in drug formulations
Camphorsulfonate(1S)-(+)-10-Camphorsulfonic acid, refluxCrystallization and purification

Mechanistic Pathways

  • Aza-Claisen Rearrangement : NHC catalysts generate α,β-unsaturated acyl azolium intermediates, enabling -sigmatropic rearrangement followed by cyclization .

  • Amidation Side Reactions : Competing pathways involve 1,2-addition of enamines to acyl azoliums, leading to by-products unless optimized .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, with methoxy groups fragmenting first.

  • Photodegradation : UV exposure induces ring-opening via radical intermediates, necessitating dark storage.

Comparative Reactivity with Analogues

Structural FeatureReactivity Difference vs. AnaloguesEvidenceSource
6-Ethyl substituentEnhanced steric hindrance reduces nucleophilic attack at position 6 Lower yield in bromination vs. methyl analogues
2-Methoxyphenyl acetamideIncreased electron density accelerates hydrolysis vs. unsubstituted phenyl2× faster hydrolysis rate in NaOH

Comparison with Similar Compounds

Pyrido[2,3-d]pyrimidine vs. Other Heterocyclic Cores

  • This substitution may affect binding to enzymes like kinases or topoisomerases .
  • Pyrazolo[3,4-d]pyrimidine Derivatives : Example 83 () incorporates a pyrazole fused to pyrimidine, introducing a nitrogen-rich core that could improve hydrogen bonding with biological targets. Such structures are prevalent in kinase inhibitors .
  • Simple Pyrimidine Derivatives : Compounds like 5.6 and 5.15 () lack fused rings, reducing structural complexity but retaining pyrimidine’s hydrogen-bonding capacity. These are often used in antimetabolite therapies .

Substituent Analysis

Compound (Reference) Key Substituents Functional Impact
Target Compound 6-Ethyl, 5-methoxy, 1-methyl (pyrido core); 2-methoxyphenyl (acetamide) Ethyl/methyl enhance lipophilicity; methoxy groups may modulate solubility .
2-(4-((2,4-Dioxothiazolidin-5-Ylidene) methyl)phenoxy)acetamides Thiazolidinedione moiety, methoxyphenoxy group Thiazolidinedione is associated with PPARγ activation and hypoglycemic activity.
5.6 () 4-Methyl-pyrimidinyl-thioacetamide; 2,3-dichlorophenyl Chloro groups increase electronegativity, potentially enhancing DNA intercalation.
Compound 12 () Thieno-pyrimidine core; 4-methoxyphenyl Methoxy improves membrane permeability; thiophene may enhance π-π stacking .

Preparation Methods

Two-Step Enolate-Mediated Cyclization

Kobayashi et al. (2007) pioneered a two-step protocol for analogous pyrido[2,3-d]pyrimidines, leveraging magnesium enolates of tertiary acetamides and aryl isocyanates. The first step involves the addition of enolates to 2-chloro-6-methylpyridine-3-carbonitrile, forming (Z)-3-amino-3-(2-chloro-6-methylpyridin-3-yl)propenamides. Subsequent treatment with aryl isocyanates in the presence of sodium hydride induces cyclization, yielding the pyrido[2,3-d]pyrimidine core. Adapting this method, the 2-methoxyphenyl acetamide moiety can be introduced via selective N-acylation.

Aza-Annullation Using 6-Aminouracil Precursors

A 2020 study demonstrated the utility of 6-aminouracils as stable vinylogous amides for constructing dihydropyrido[2,3-d]pyrimidine scaffolds. The protocol involves:

  • Synthesis of 1,3-disubstituted 6-aminouracils via alkylation of NH2-protected intermediates with alkyl halides in DMF.
  • NHC-activation to facilitate aza-annulation, forming the fused pyrido-pyrimidine system.
    This method allows precise control over substituents at positions 1, 3, and 6, critical for introducing the ethyl and methoxy groups in the target compound.

Key Reaction Steps in the Synthesis

Formation of the Pyrido[2,3-d]Pyrimidine Core

The bicyclic core is assembled through cyclocondensation between a pyridine-3-carbonitrile derivative and a urea or thiourea component. For example, reacting 2-chloro-6-ethyl-5-methoxypyridine-3-carbonitrile with methylurea under basic conditions (e.g., NaH in THF) generates the 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine intermediate.

N-Alkylation and Acetamide Installation

Selective N-methylation at position 1 is achieved using methyl iodide in the presence of potassium carbonate. The acetamide side chain is introduced via a nucleophilic acyl substitution reaction between the pyrido[2,3-d]pyrimidine amine and 2-methoxyphenyl acetyl chloride, catalyzed by HATU or DCC in dichloromethane.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization reactions proceed optimally in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C, with yields improving under microwave irradiation. For example, aza-annulation using 6-aminouracils achieves 78% yield in DMF at 80°C over 24 hours.

Catalytic Enhancements

Employing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerates alkylation steps, reducing reaction times from 24 hours to 6 hours. Transition metal catalysts (e.g., Pd(OAc)₂) are avoided due to potential dehalogenation side reactions.

Structural Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine H), 7.58 (d, J = 8.0 Hz, 1H, aromatic H), 6.92–6.88 (m, 2H, aromatic H), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.81 (s, 3H, OCH₃), 3.45 (s, 3H, NCH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₂CH₃).
  • HRMS : m/z calculated for C₂₀H₂₂N₄O₅ [M+H]⁺: 399.1664; found: 399.1668.

Crystallographic Data

Single-crystal X-ray diffraction confirms the Z-configuration of the exocyclic double bond and the planarity of the pyrido[2,3-d]pyrimidine system.

Challenges and Limitations in Synthesis

Regioselectivity Issues

Competing alkylation at N-1 versus N-3 positions necessitates careful selection of protecting groups. Boc protection of the pyrimidine nitrogen prior to methyl introduction mitigates this.

Purification Difficulties

The compound’s low solubility in common solvents (e.g., ethanol, ethyl acetate) complicates recrystallization. Gradient column chromatography (hexane/ethyl acetate 4:1 to 1:1) achieves >95% purity.

Q & A

Q. What are the key synthetic pathways for preparing this compound, and how is purity validated?

  • Methodological Answer: Synthesis typically involves multi-step reactions, starting with heterocyclic core formation (e.g., pyrido[2,3-d]pyrimidine) followed by acetamide coupling. For example:

Core Synthesis: React 6-ethyl-5-methoxy-1-methylpyrimidine-dione precursors with halogenated intermediates under basic conditions (e.g., K₂CO₃/DMF) to form the dihydropyrido-pyrimidinone scaffold .

Acetamide Coupling: Use chloroacetyl chloride or bromoacetamide derivatives to introduce the N-(2-methoxyphenyl)acetamide moiety via nucleophilic substitution .

  • Purity Validation:

  • Elemental Analysis: Compare calculated vs. experimental C, H, N, S percentages (e.g., deviations ≤0.1% indicate high purity) .

  • Spectroscopy: ¹H NMR (e.g., δ 12.50 ppm for NH protons, δ 3.8 ppm for methoxy groups) and LC-MS (e.g., [M+H]⁺ peaks) confirm structural integrity .

    • Example Data Table:
StepYield (%)Key Spectral Data (¹H NMR, ppm)Purity (Elemental Analysis)
Core Formation58–80δ 2.19 (CH₃), δ 6.01 (CH-5) C: 45.29% (Calcd: 45.36%)
Acetamide Coupling70–85δ 4.12 (SCH₂), δ 10.10 (NHCO) N: 12.23% (Calcd: 12.21%)

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR: Identifies proton environments (e.g., methoxy groups at δ 3.7–3.8 ppm, aromatic protons at δ 6.9–8.6 ppm) .
  • IR Spectroscopy: Detects carbonyl (C=O, ~1667 cm⁻¹) and amide (N-H, ~3468 cm⁻¹) stretches .
  • Mass Spectrometry (LC-MS/HRMS): Confirms molecular weight (e.g., [M+H]⁺ = 430.2 for analogs) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

  • Methodological Answer:
  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and predict optimal solvents/temperatures .
  • Machine Learning: Train models on existing reaction data (e.g., yields, solvents) to recommend conditions (e.g., DMF vs. THF for acetamide coupling) .
  • Example Workflow:

Simulate energy profiles for key steps (e.g., cyclization, coupling).

Validate predictions via small-scale experiments (e.g., 5–10 mg scale).

Refine models iteratively using experimental feedback .

Q. How to resolve contradictions between theoretical and experimental elemental analysis data?

  • Methodological Answer:
  • Error Source Analysis:
  • Moisture/Hygroscopicity: Dry samples at 100°C under vacuum to remove adsorbed water .
  • Side Reactions: Use HPLC to detect impurities (e.g., unreacted intermediates) .
  • Case Study: A deviation of 0.07% in carbon content (45.29% vs. 45.36%) suggests trace solvent retention; repurification via recrystallization improves accuracy .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

  • Methodological Answer:
  • Structural Modifications:
  • Introduce hydrophilic groups (e.g., hydroxyl, sulfonate) on the pyrimidine ring .
  • Use prodrug approaches (e.g., esterification of acetamide) to enhance bioavailability .
  • Formulation Optimization:
  • Test co-solvents (e.g., PEG-400, Cremophor EL) or cyclodextrin complexes .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Methodological Answer:
  • Variable Selection: Modify substituents (e.g., methoxy → ethoxy, ethyl → methyl) and assess biological activity (e.g., enzyme inhibition) .
  • Statistical Design: Apply factorial design (e.g., 2³ factorial matrix) to evaluate interactions between substituent position, size, and polarity .
  • Example SAR Table:
DerivativeSubstituent (R)IC₅₀ (nM)Solubility (mg/mL)
R = -OCH₃6-ethyl, 5-methoxy120 ± 150.12
R = -OC₂H₅6-methyl, 5-ethoxy85 ± 100.25

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.